Cas no 591218-75-6 (3-Butyn-2-ol, 1-bromo-)

3-Butyn-2-ol, 1-bromo- 化学的及び物理的性質
名前と識別子
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- 3-Butyn-2-ol, 1-bromo-
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- インチ: 1S/C4H5BrO/c1-2-4(6)3-5/h1,4,6H,3H2
- InChIKey: WXBSUMDBARCLRI-UHFFFAOYSA-N
- SMILES: C(Br)C(O)C#C
じっけんとくせい
- 密度みつど: 1.666±0.06 g/cm3(Predicted)
- Boiling Point: 190.7±25.0 °C(Predicted)
- 酸度系数(pKa): 11.85±0.20(Predicted)
3-Butyn-2-ol, 1-bromo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7440527-1.0g |
1-bromobut-3-yn-2-ol |
591218-75-6 | 1.0g |
$0.0 | 2023-01-04 |
3-Butyn-2-ol, 1-bromo- 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
3-Butyn-2-ol, 1-bromo-に関する追加情報
Comprehensive Overview of 3-Butyn-2-ol, 1-bromo- (CAS No. 591218-75-6)
3-Butyn-2-ol, 1-bromo- (CAS No. 591218-75-6) is a versatile organic compound widely utilized in synthetic chemistry and pharmaceutical research. This brominated alkyne alcohol serves as a critical intermediate in the synthesis of complex molecules, particularly in click chemistry and cross-coupling reactions. Its unique structure, featuring both a bromo substituent and a terminal alkyne group, enables diverse functionalization, making it invaluable for constructing drug-like scaffolds and bioconjugates.
In recent years, the demand for 3-Butyn-2-ol, 1-bromo- has surged due to its role in bioorthogonal chemistry, a field gaining traction for labeling biomolecules in live cells. Researchers frequently search for "how to use bromoalkynes in click chemistry" or "applications of CAS 591218-75-6 in drug discovery," reflecting its relevance in cutting-edge science. The compound’s compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) further enhances its utility, aligning with trends in high-throughput screening and proteomics.
From a synthetic perspective, 3-Butyn-2-ol, 1-bromo- offers exceptional modularity. Its bromo group facilitates nucleophilic substitutions, while the alkyne moiety participates in cycloadditions or Sonogashira couplings. This dual reactivity addresses common queries like "best practices for handling bromoalkynes" or "optimizing yields in alkyne bromination." Notably, the compound’s stability under inert conditions makes it a preferred choice for multistep synthesis, a topic frequently discussed in organic chemistry forums.
Environmental and safety considerations are also pivotal. While not classified as hazardous, proper storage of 3-Butyn-2-ol, 1-bromo- in anhydrous environments is recommended to prevent degradation. Searches such as "CAS 591218-75-6 shelf life" or "compatible solvents for bromoalkynes" highlight user concerns about longevity and compatibility. Advances in green chemistry have further spurred interest in solvent-free or catalytic applications of this compound.
In summary, 3-Butyn-2-ol, 1-bromo- (CAS No. 591218-75-6) bridges fundamental research and industrial applications, driven by its adaptability in bioconjugation, material science, and medicinal chemistry. Its alignment with trending topics like click chemistry and precision synthesis ensures continued relevance in scientific literature and commercial pipelines.
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